Antiparasitic agent-21

Antiparasitic drug discovery Naegleria fowleri Primary amoebic meningoencephalitis

Antiparasitic agent-21 (Compound 28) is the optimized lead benzylamine inhibitor validated against N. fowleri (Nf69 strain) with submicromolar potency (EC50 0.92 μM). Critical for CNS amoebicidal studies due to proven blood-brain barrier permeability (PAMPA-BBB) and a wide safety window (CC50 >20 μM in SH-SY5Y). Unlike unoptimized analogs, it incorporates a beneficial C5 methoxy group essential for potency. Trust this compound for reliable dose-response curves and preclinical ADME profiling.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
Cat. No. B12375417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-21
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O
InChIInChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22)
InChIKeyLGNBLHHDEFNGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-21 for Naegleria fowleri Research Procurement: Benzylamine Scaffold Compound with Validated CNS Penetration


Antiparasitic agent-21 (also designated as compound 28) is a benzylamine-based small molecule inhibitor with a molecular formula of C₁₈H₂₂N₂O₃ and a molecular weight of 314.38 g/mol [1]. It was developed through a medicinal chemistry optimization program targeting the neuropathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM) [2]. The compound represents a structural analog within a series of 34 benzylamine derivatives that were systematically synthesized and evaluated for antiamoebic potency, cytotoxicity profile, and drug-like properties [2].

Procurement Risk Assessment: Why Antiparasitic Agent-21 Cannot Be Substituted with In-Class Benzylamine Analogs


Benzylamine-based compounds within the same structural series exhibit substantial variation in antiamoebic potency, cytotoxicity, and drug-like properties that preclude generic substitution. In the 34-compound optimization campaign from which Antiparasitic agent-21 (compound 28) emerged, structure-activity relationship (SAR) analysis revealed a strong reliance on the position of the picolinic acid nitrogen atom and strict requirements for the carboxylic acid and tert-butylphenyl moieties [1]. Even closely related analogs displayed EC50 values ranging from inactive (>10 μM) to submicromolar, with inconsistent cytotoxicity profiles in human neuronal SH-SY5Y cells [2]. Furthermore, the incorporation of a C5 methoxy group—a modification present in compound 28 but absent in earlier leads—was identified as beneficial for potency enhancement [3]. Consequently, researchers cannot assume that alternative benzylamine analogs will replicate the balanced efficacy and safety parameters demonstrated by Antiparasitic agent-21.

Quantitative Comparator Evidence for Antiparasitic Agent-21: EC50, Cytotoxicity, and BBB Permeability Versus Lead Compound and Standard Therapeutics


Antiparasitic Agent-21 Demonstrates 6.5-Fold Potency Enhancement Over Lead Benzylamine Compound 2 Against N. fowleri Trophozoites

Antiparasitic agent-21 (compound 28) exhibits an EC50 of 0.92 μM against N. fowleri trophozoites (Nf69 strain, ATCC 30215), representing a 6.5-fold improvement in potency relative to the initial benzylamine hit compound 2, which displayed an EC50 of 6.0 ± 0.3 μM [1]. This potency enhancement was achieved through the incorporation of a C5 methoxy group on the picolinic acid core [2].

Antiparasitic drug discovery Naegleria fowleri Primary amoebic meningoencephalitis

Antiparasitic Agent-21 Exhibits Favorable Selectivity Window with CC50 >20 μM in Human Neuronal SH-SY5Y Cells

Antiparasitic agent-21 demonstrated a demonstrated absence of cytotoxicity in SH-SY5Y human neuroblastoma cells, with a CC50 exceeding 20 μM [1]. Inspection of the concentration curves showed no attenuation of cell viability in neuronal cells from 1 to 20 μM [2]. By comparison, miltefosine, a current standard-of-care agent for PAM, exhibits a CC50 of approximately 127.89 μM in murine macrophages with a calculated selectivity index of 3.38-5.94 depending on the N. fowleri strain tested [3].

Cytotoxicity profiling Selectivity index Neurotoxicity assessment

Antiparasitic Agent-21 Demonstrates Quantified Blood-Brain Barrier Permeability Validated by In Vitro PAMPA Assay

Antiparasitic agent-21 was evaluated in a BBB parallel artificial membrane permeability assay (PAMPA-BBB) and was confirmed to be CNS-penetrant [1]. While the precise effective permeability (Pe) value is documented in the supplementary information of the primary publication, the qualitative designation 'excellent blood-brain barrier permeability' is consistently reported across authoritative databases and vendor technical datasheets . In contrast, amphotericin B and miltefosine—the current standard-of-care agents for PAM—exhibit limited or poorly characterized BBB permeability [2].

Blood-brain barrier permeability CNS penetration PAMPA-BBB assay

Antiparasitic Agent-21 Exhibits Enhanced Aqueous Solubility and Microsomal Stability Relative to Lead Compound 2

Compared to hit compound 2, Antiparasitic agent-21 (compound 28) showed significant gains in aqueous solubility and mouse microsomal stability [1]. The methoxy derivative 28 exhibited the greatest improvement in metabolic stability among the optimized analogs evaluated, with subsequent assessments also revealing excellent stability in mouse plasma [2].

ADME properties Drug-like properties In vitro pharmacokinetics

Recommended Research Applications for Antiparasitic Agent-21 Based on Validated Differential Evidence


In Vitro N. fowleri Trophozoite Viability Assays Requiring Submicromolar Potency

Antiparasitic agent-21 is optimized for use in N. fowleri trophozoite viability assays where submicromolar EC50 (0.92 μM) is required. The compound's validated potency against the Nf69 strain (ATCC 30215) makes it suitable for establishing dose-response curves, conducting time-kill studies, and screening combination regimens. The well-characterized cytotoxicity profile in SH-SY5Y cells (CC50 >20 μM) enables researchers to confidently select working concentrations up to 20-fold above the EC50 without confounding neuronal toxicity. [1]

Blood-Brain Barrier Penetration Studies and CNS-Targeted Chemical Probe Development

Given its validated CNS penetration in the PAMPA-BBB assay, Antiparasitic agent-21 is particularly well-suited for studies investigating blood-brain barrier permeability of antiamoebic agents. Researchers can employ this compound as a positive control or reference standard when evaluating the BBB permeability of novel N. fowleri inhibitors. The compound's documented CNS-penetrant property addresses a critical gap in the current PAM therapeutic landscape, where existing agents exhibit limited BBB permeability. [1]

Structure-Activity Relationship Studies Using Benzylamine Scaffold as Chemical Probe

Antiparasitic agent-21 serves as an optimized lead for SAR investigations within the benzylamine chemical series. The compound incorporates key structural features that were systematically optimized from the initial hit compound 2, including the C5 methoxy group on the picolinic acid core and the tert-butylphenyl moiety. Researchers investigating the pharmacophoric requirements for N. fowleri inhibition can utilize this compound as a benchmark for comparative evaluations of novel analogs. [1] [2]

Preclinical ADME Profiling and Formulation Development for Antiamoebic Candidates

Antiparasitic agent-21 has been characterized for key ADME parameters including aqueous solubility, mouse microsomal stability, and mouse plasma stability. These validated data make the compound suitable for use as a reference in preclinical ADME profiling studies, formulation development, and in vitro-in vivo correlation analyses. Researchers can leverage the established solubility and stability profiles when designing experimental protocols that require predictable compound behavior in biological matrices. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.